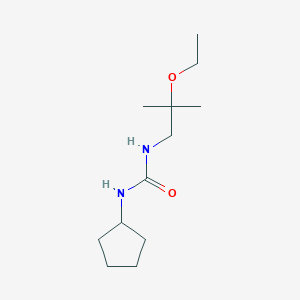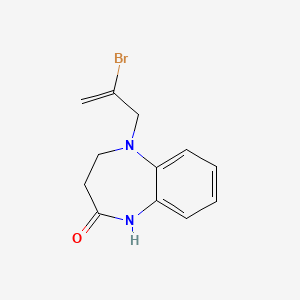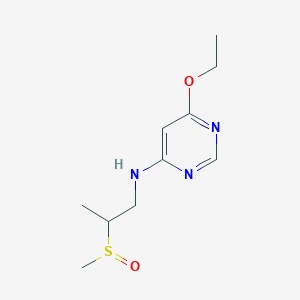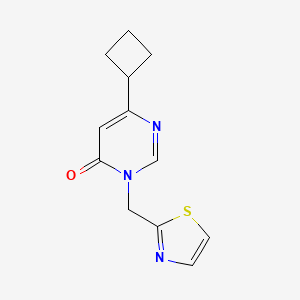
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea, also known as CPI-637, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea is a small molecule inhibitor that targets the Hsp90 chaperone complex and the NF-κB pathway. Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and activation of various client proteins, including oncogenic proteins. 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea binds to the ATP-binding pocket of Hsp90 and inhibits its ATPase activity, leading to the destabilization and degradation of client proteins. The NF-κB pathway is a key regulator of inflammation and immune responses. 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea inhibits the activation of the NF-κB pathway by blocking the phosphorylation and degradation of the inhibitor of κB (IκB) protein, which prevents the translocation of NF-κB to the nucleus and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), and attenuate the severity of inflammatory diseases, such as rheumatoid arthritis and colitis. In neurological disorder research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea is its specificity for Hsp90 and NF-κB, which reduces the risk of off-target effects and toxicity. Another advantage is its potential to overcome drug resistance in cancer therapy by targeting multiple oncogenic pathways. However, a limitation of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea is its low solubility and bioavailability, which may limit its efficacy in vivo. Another limitation is the lack of clinical data on the safety and efficacy of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea in humans, which requires further investigation.
Orientations Futures
There are several future directions for the research and development of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea. One direction is to improve the pharmacokinetic properties of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea, such as solubility, bioavailability, and half-life, to enhance its efficacy in vivo. Another direction is to investigate the safety and efficacy of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea in clinical trials for various diseases, such as cancer, inflammation, and neurological disorders. A third direction is to explore the potential of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea as a combination therapy with other drugs or immunotherapies to enhance its therapeutic effects. Overall, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has shown promising potential as a small molecule inhibitor for various diseases, and further research is needed to fully understand its mechanism of action and therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea involves the reaction of cyclopentyl isocyanate with 2-ethoxy-2-methylpropylamine in the presence of a catalyst. The resulting urea derivative is purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to inhibit the growth of cancer cells by targeting the heat shock protein 90 (Hsp90) chaperone complex. In inflammation research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activation of the nuclear factor kappa B (NF-κB) pathway. In neurological disorder research, 1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-4-16-12(2,3)9-13-11(15)14-10-7-5-6-8-10/h10H,4-9H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMDNXRHGRUGMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)(C)CNC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-ethoxy-2-methylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(2-propan-2-yloxypyridin-4-yl)methyl]pyridin-2-amine](/img/structure/B7631994.png)
![3-hydroxy-N-[1-(2-hydroxyphenyl)propyl]-4-methylpentanamide](/img/structure/B7632001.png)

![6-[(2-imidazol-1-ylphenyl)methylamino]-N-methylpyridine-3-sulfonamide](/img/structure/B7632014.png)
![2-[(2-Imidazol-1-ylphenyl)methylamino]-1,3-thiazole-5-sulfonamide](/img/structure/B7632022.png)

![1-(2,5-Dimethylphenyl)-2-[1-(5-ethyl-1,3,4-oxadiazol-2-yl)ethyl]-1,2,4-triazol-3-one](/img/structure/B7632061.png)
![4-(6,8-Dimethoxyquinazolin-4-yl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B7632076.png)
![2-[[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]methyl]-1H-benzimidazole](/img/structure/B7632083.png)
![N-[[1-(2,6-difluorophenyl)cyclopropyl]methyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B7632088.png)

![1-(2-cyclopentyloxypyridin-3-yl)-N-[(5-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7632097.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7632101.png)
![2-[(E)-3-phenylprop-2-enoyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B7632109.png)